2-(2,3-Dimethylphenyl)propan-2-amine
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Overview
Description
2-(2,3-Dimethylphenyl)propan-2-amine is an organic compound with the molecular formula C11H17N It is a derivative of phenylpropanamine, characterized by the presence of two methyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenyl)propan-2-amine typically involves the alkylation of 2,3-dimethylbenzene with a suitable alkylating agent, followed by amination. One common method is the Friedel-Crafts alkylation of 2,3-dimethylbenzene with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, secondary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-(2,3-Dimethylphenyl)propan-2-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethylphenyl)propan-2-amine
- 2-(3,4-Dimethylphenyl)propan-2-amine
- 2-(2,5-Dimethylphenyl)propan-2-amine
Uniqueness
2-(2,3-Dimethylphenyl)propan-2-amine is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural variation can result in different pharmacological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C11H17N |
---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-8-6-5-7-10(9(8)2)11(3,4)12/h5-7H,12H2,1-4H3 |
InChI Key |
FQFSNSYLKFDZBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)N)C |
Origin of Product |
United States |
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